4-(2,4-dimethoxyphenyl)-3-methylpyridine
Description
4-(2,4-Dimethoxyphenyl)-3-methylpyridine is a pyridine derivative substituted with a 2,4-dimethoxyphenyl group at the 4-position and a methyl group at the 3-position.
Properties
IUPAC Name |
4-(2,4-dimethoxyphenyl)-3-methylpyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO2/c1-10-9-15-7-6-12(10)13-5-4-11(16-2)8-14(13)17-3/h4-9H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQTDEZLCLXYDHL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CN=C1)C2=C(C=C(C=C2)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,4-dimethoxyphenyl)-3-methylpyridine can be achieved through several synthetic routes. One common method involves the reaction of 2,4-dimethoxybenzaldehyde with 3-methylpyridine in the presence of a base such as sodium hydroxide. The reaction is typically carried out under reflux conditions in an organic solvent like ethanol .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. These methods often utilize continuous flow reactors and optimized reaction conditions to achieve higher yields and purity. Catalysts and advanced purification techniques are employed to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
4-(2,4-Dimethoxyphenyl)-3-methylpyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced pyridine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
The major products formed from these reactions include pyridine N-oxides, reduced pyridine derivatives, and substituted pyridine compounds .
Scientific Research Applications
4-(2,4-Dimethoxyphenyl)-3-methylpyridine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(2,4-dimethoxyphenyl)-3-methylpyridine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Pyridine Derivatives
Key Structural Analogs:
| Compound Name | Structural Features | Biological/Chemical Properties | Source |
|---|---|---|---|
| 4-(2,4-Dimethylbenzoyl)-2-methylpyridine | Benzoyl group at 4-position, methyl at 2-pyridine | Antimicrobial, anticancer properties | |
| 2-(4-Acetylphenyl)-3-hydroxypyridine | Acetyl and hydroxyl groups on phenyl | Enhanced reactivity for chemical modifications | |
| 4-(2-(3-(Cyclopentyloxy)-4-methoxyphenyl)-2-phenylethyl)pyridine | Cyclopentyloxy and methoxy groups | Improved pharmacological profile | |
| 3-(4-Methylthiophen-2-yl)pyridine | Thiophene-pyridine hybrid | Distinct electronic properties |
Analysis:
- Electronic Effects: The 2,4-dimethoxyphenyl group in the target compound donates electron density via methoxy groups, increasing the pyridine ring's basicity compared to electron-withdrawing groups (e.g., acetyl in ). This may enhance interactions with biological targets like enzymes or receptors.
Steric and Solubility Considerations :
- The methoxy groups improve lipophilicity compared to hydroxylated analogs (e.g., ), favoring membrane permeability and bioavailability.
- Bulkier substituents, such as cyclopentyloxy in , may hinder metabolic degradation but reduce solubility.
Biological Activity :
- Pyridine derivatives with methoxy or methyl groups (e.g., ) often show antimicrobial or anticancer activity due to interactions with cellular targets like DNA topoisomerases or kinases.
- Thiophene-pyridine hybrids () demonstrate unique electronic properties useful in material science, though their biological relevance is less documented.
Positional Isomerism and Functional Group Variations
- 3-Methyl vs.
Methoxy vs. Halogen Substituents :
- Compared to chlorinated pyridines (e.g., ), methoxy groups reduce toxicity and offer sites for further functionalization (e.g., demethylation reactions).
Pharmacological Potential
- Antimicrobial Activity : Structural analogs with similar lipophilicity (e.g., ) exhibit broad-spectrum activity, likely due to membrane disruption.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
